(3Z)-dodec-3-en-1-yl hydrogen sulfate
Description
(3Z)-Dodec-3-en-1-yl hydrogen sulfate is an alkyl hydrogen sulfate ester characterized by a 12-carbon chain (dodec-) with a cis-configured (Z) double bond at the third carbon position. Its molecular formula is C₁₂H₂₄O₄S, and it consists of a hydrogen sulfate group (-OSO₃H) esterified to the terminal hydroxyl group of the unsaturated alkyl chain. The Z-configuration of the double bond introduces steric constraints that may influence its physical properties (e.g., melting point, solubility) and chemical behavior compared to saturated analogs or trans (E)-isomers.
Properties
Molecular Formula |
C12H24O4S |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
[(Z)-dodec-3-enyl] hydrogen sulfate |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/b10-9- |
InChI Key |
OXZPGZPXSCUIQZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCOS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCOS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional attributes of (3Z)-dodec-3-en-1-yl hydrogen sulfate can be contextualized by comparing it to analogous compounds, including saturated alkyl hydrogen sulfates, geometric isomers, and other organosulfates. Key comparison points include molecular structure, acidity, solubility, and applications.
Structural and Functional Comparison
*Acidity values are estimated based on typical hydrogen sulfate esters, which are stronger acids than alcohols (pKa ~1.9 vs. ~16–19 for alcohols).
Key Differences and Implications
Double Bond Configuration (Z vs. E):
- The cis (Z) configuration in this compound introduces a kinked alkyl chain, reducing molecular packing efficiency compared to the linear saturated dodecyl hydrogen sulfate. This likely lowers its melting point and enhances solubility in polar organic solvents.
- In contrast, the trans (E) isomer (3E analog) has a straighter geometry, resembling saturated compounds in packing behavior but retaining some rigidity due to the double bond.
Chain Unsaturation vs. Saturation:
- The unsaturated chain in this compound increases reactivity, making it more susceptible to oxidation or hydrolysis compared to its saturated counterpart. This property could limit its stability in harsh environments but may be advantageous in prodrug designs where controlled release is desired.
Comparison with Tetrabutylammonium Hydrogen Sulfate: Unlike alkyl hydrogen sulfates, tetrabutylammonium hydrogen sulfate is a quaternary ammonium salt. Its bulky tetrabutylammonium cation enhances solubility in nonpolar solvents, enabling its use as a phase-transfer catalyst in biphasic reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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